Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H22ClFNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the piperidine ring reacts with 4-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Protection of the amine group: The amine group of the piperidine ring is protected by reacting it with tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, ethers, and amines.
Scientific Research Applications
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: It is used in the development of new materials and as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzoyl group. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21ClFNO3 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-2-fluorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
WGYBPNLIFRKKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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